N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
CAS No.: 941988-08-5
Cat. No.: VC7322503
Molecular Formula: C21H23FN4O
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941988-08-5 |
|---|---|
| Molecular Formula | C21H23FN4O |
| Molecular Weight | 366.44 |
| IUPAC Name | N-(1-ethylindol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H23FN4O/c1-2-24-15-18(16-7-3-5-9-19(16)24)23-21(27)26-13-11-25(12-14-26)20-10-6-4-8-17(20)22/h3-10,15H,2,11-14H2,1H3,(H,23,27) |
| Standard InChI Key | ZLPLSWNIBVHRLV-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide features a tripartite structure:
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Indole core: A 1-ethyl-substituted indole ring system provides aromaticity and potential π-π stacking interactions.
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Piperazine bridge: A six-membered diamine ring offers conformational flexibility and hydrogen-bonding capabilities.
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2-Fluorophenyl group: The electron-withdrawing fluorine atom at the ortho position influences electronic distribution and metabolic stability.
The compound’s IUPAC name reflects its substituent positions: the ethyl group at the indole nitrogen, the fluorophenyl group at the piperazine’s para position, and the carboxamide linkage between the indole and piperazine.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 941988-08-5 |
| Molecular Formula | |
| Molecular Weight | 366.44 g/mol |
| XLogP3 (Predicted) | 3.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves a two-step process:
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Preparation of 4-(2-fluorophenyl)piperazine-1-carboxylic acid: Achieved via nucleophilic aromatic substitution or Ullmann-type coupling reactions between 2-fluorobromobenzene and piperazine.
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Carboxamide coupling: The carboxylic acid derivative reacts with 1-ethyl-1H-indol-3-amine using coupling agents such as -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine synthesis | KCO, DMF, 100°C | 65–75 |
| Carboxamide coupling | EDC, HOBt, CHCl, rt | 50–60 |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Biological Activity
Neurotransmitter Receptor Interactions
The compound’s structural similarity to known psychoactive agents suggests potential affinity for serotonin (5-HT), dopamine (D), or σ receptors. For example:
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Serotonin receptors: The indole moiety mimics tryptamine, a 5-HT precursor, while the piperazine group is common in antipsychotics like aripiprazole.
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Dopamine receptors: Fluorophenyl-substituted piperazines often exhibit D antagonism, a feature of antiemetics and antipsychotics.
Research Gaps and Future Directions
Pharmacokinetic Studies
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive models suggest moderate bioavailability (40–50%) due to its molecular weight and LogP.
Target Identification
High-throughput screening against receptor panels and kinase libraries is essential to identify primary targets. Computational docking studies could prioritize candidates like 5-HT or Aurora kinase A.
Structural Modifications
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Electron-withdrawing groups: Replacing fluorine with chlorine may alter receptor selectivity.
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Piperazine substitution: N-methylation could reduce first-pass metabolism.
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